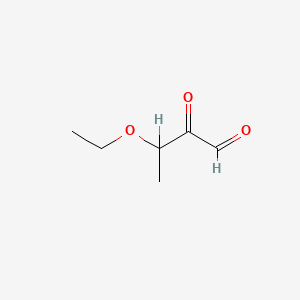

3-Ethoxy-2-oxobutyraldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Ethoxy-2-oxobutyraldehyde, also known as this compound, is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity

Metal Complexes:

One of the most significant applications of 3-ethoxy-2-oxobutyraldehyde is in the synthesis of metal complexes, particularly those involving copper and gallium. These complexes have demonstrated promising antitumor activity.

-

Copper Complexes:

- The bis(thiosemicarbazone) derivative of this compound has been shown to exhibit antitumor effects when coordinated with copper(II) ions. Studies indicate that these complexes can inhibit the proliferation of tumor cells, such as those from Ehrlich ascites tumors in mice .

- The mechanism of action involves the binding of copper to metallothionein, which plays a role in zinc metabolism and cell proliferation .

- Gallium Complexes:

Case Studies

Study 1: Antitumor Efficacy

A study conducted on the efficacy of copper-labeled this compound bis(thiosemicarbazone) demonstrated significant antitumor activity in vivo. The study involved administering the compound to mice with Ehrlich tumors, resulting in notable tumor size reduction .

Study 2: Mechanistic Insights

Research exploring the mechanisms behind the antitumor effects highlighted that the interaction between the copper complex and cellular components leads to oxidative stress within cancer cells, ultimately triggering apoptosis .

Data Table: Summary of Findings

Análisis De Reacciones Químicas

Chelation with Metal Ions

3-Ethoxy-2-oxobutyraldehyde exhibits strong chelating properties, forming stable complexes with transition metals such as copper(II), zinc(II), and cadmium(II). These reactions are central to its biological and antitumor activities.

Copper(II) Chelation

The compound reacts with Cu(II) to form This compound bis(thiosemicarbazonato) copper(II) (Cu(II)KTS) . Key characteristics include:

-

Structure : A square-planar geometry with the thiosemicarbazone ligand coordinating via sulfur and nitrogen atoms .

-

Redox Activity : Undergoes pseudo-first-order decomposition in the presence of Ehrlich ascites tumor cells, where Cu(II) is reduced to Cu(I), releasing the ligand .

-

Antitumor Mechanism : The redox cycling of copper within the chelate generates reactive oxygen species (ROS), inducing mitochondrial dysfunction and lysosomal membrane permeabilization in cancer cells .

Table 1: Stability and Reactivity of Metal Chelates

| Metal Ion | Chelate Stability | Biological Activity |

|---|---|---|

| Cu(II) | High | Potent antitumor |

| Zn(II) | Moderate | Cytotoxic via transmetallation with Cu |

| Cd(II) | Low | Inhibits DNA synthesis and respiration |

Reaction with Thiols

The compound interacts with cellular thiols (e.g., glutathione), which play a role in its decomposition and cytotoxicity:

-

Thiol-Mediated Reduction : Thiols facilitate the reduction of Cu(II) to Cu(I) in the chelate, leading to ligand displacement and ROS generation .

-

Cellular Uptake : The uncharged Cu(II)KTS chelate crosses cell membranes more efficiently than its protonated form, enhancing intracellular copper accumulation .

Covalent Adduct Formation with Nucleic Acids

This compound reacts selectively with guanine residues in RNA:

-

Guanine Specificity : Forms stable 1,2-dicarbonyl-guanine adducts at unpaired guanine bases, enabling RNA secondary structure probing .

-

Reversibility : Adducts are pH-dependent and can be reversed under alkaline conditions, allowing RNA recovery for structural studies .

Decomposition Pathways

The compound undergoes pH-dependent decomposition, particularly in biological systems:

-

Pseudo-First-Order Kinetics : Decomposition rate in tumor cells is influenced by thiol concentration and redox environment .

-

Ligand Displacement : In acidic lysosomal compartments, the thiosemicarbazone ligand dissociates, releasing free Cu(I) ions that catalyze Fenton-like reactions .

Table 2: Kinetic Parameters for Cu(II)KTS Decomposition

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k) | 1.2×10−3s−1 | pH 7.4, 37°C |

| Half-Life (t1/2) | ~8 minutes | Ehrlich ascites cells |

Transmetallation Reactions

Competitive interactions with other metal ions modulate its activity:

-

Zinc Displacement : Zn(II) can replace Cu(II) in the chelate, reducing antitumor efficacy but increasing cytotoxicity via lysosomal dysfunction .

-

Cadmium Interactions : Cd(II) complexes inhibit tumor growth but exhibit higher systemic toxicity compared to Cu(II) complexes .

Synthetic Modifications

Derivatives of this compound have been synthesized to enhance stability and activity:

-

Bis(thiosemicarbazone) Ligands : Modifications at the thiosemicarbazone moiety alter metal-binding affinity and cellular uptake .

-

Protonated vs. Uncharged Chelates : The uncharged Cu(II)KTS shows superior antitumor activity compared to its protonated form, which is less stable and more toxic .

Environmental and Regulatory Considerations

Propiedades

Número CAS |

3688-37-7 |

|---|---|

Fórmula molecular |

C6H10O3 |

Peso molecular |

130.14 g/mol |

Nombre IUPAC |

3-ethoxy-2-oxobutanal |

InChI |

InChI=1S/C6H10O3/c1-3-9-5(2)6(8)4-7/h4-5H,3H2,1-2H3 |

Clave InChI |

VUNAKDMJSGEODG-UHFFFAOYSA-N |

SMILES |

CCOC(C)C(=O)C=O |

SMILES canónico |

CCOC(C)C(=O)C=O |

Key on ui other cas no. |

3688-37-7 |

Sinónimos |

3-ethoxy-2-oxobutyraldehyde kethocal kethoxal |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.